

# The Discovery and Development of Larazotide (AT-1001): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of a First-in-Class Zonulin Antagonist for Celiac Disease

#### **Abstract**

Larazotide acetate (AT-1001) is an octapeptide developed as a first-in-class tight junction regulator for the adjunctive treatment of celiac disease. Its discovery stemmed from the identification of zonulin, a human protein analogous to the Vibrio cholerae zonula occludens toxin, which reversibly modulates intestinal permeability. Larazotide acts as a zonulin antagonist, preventing the disruption of tight junctions between intestinal epithelial cells. This action is believed to mitigate the inflammatory cascade triggered by gluten exposure in genetically susceptible individuals. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of Larazotide, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

## Introduction: The Role of Intestinal Permeability in Celiac Disease

Celiac disease is an autoimmune disorder triggered by the ingestion of gluten in genetically predisposed individuals. The pathogenesis involves an inappropriate immune response to gluten peptides, leading to inflammation and damage to the small intestine. A key factor in this process is increased intestinal permeability, often referred to as "leaky gut".[1] The tight junctions between intestinal epithelial cells form a critical barrier that regulates the passage of



molecules from the gut lumen into the bloodstream.[2] In celiac disease, this barrier is compromised, allowing gluten fragments to cross the epithelial lining and trigger an immune response.[3]

The discovery of zonulin, a protein that reversibly regulates tight junctions, provided a novel therapeutic target.[2][4] Zonulin levels are elevated in individuals with celiac disease, leading to the disassembly of tight junction proteins and increased intestinal permeability.[5]

### The Discovery of Larazotide (AT-1001)

**Larazotide** acetate was developed as a synthetic peptide antagonist of zonulin.[3] It is an eight-amino-acid peptide designed to mimic a region of zonulin that interacts with its receptor, thereby competitively inhibiting its action.[6] By blocking zonulin, **Larazotide** aims to prevent the opening of tight junctions, reduce intestinal permeability, and consequently block the entry of gluten peptides that initiate the inflammatory cascade in celiac disease.[3][7]

### **Mechanism of Action**

**Larazotide**'s mechanism of action is centered on the regulation of intestinal tight junctions.[8] The proposed signaling pathway is as follows:

- Gluten triggers Zonulin release: In individuals with celiac disease, gluten peptides bind to the chemokine receptor CXCR3 on intestinal epithelial cells. This interaction stimulates a MyD88-dependent signaling pathway, leading to the release of zonulin into the intestinal lumen.[8]
- Zonulin binds to its receptors: Zonulin then binds to protease-activated receptor 2 (PAR2)
  and epidermal growth factor receptor (EGFR) on the apical surface of intestinal epithelial
  cells.[8]
- Tight junction disassembly: The binding of zonulin to its receptors initiates a signaling
  cascade that results in the phosphorylation of tight junction proteins, including zonula
  occludens-1 (ZO-1), and the reorganization of the actin cytoskeleton.[9] This leads to the
  disassembly of the tight junction complex and an increase in paracellular permeability.[8]
- Larazotide's inhibitory action: Larazotide acts as a competitive antagonist, preventing zonulin from binding to its receptors.[3][8] This inhibition is thought to prevent the



downstream signaling events that lead to tight junction disassembly, thereby maintaining the integrity of the intestinal barrier.[8]

## Signaling Pathway of Zonulin-Mediated Tight Junction Regulation and Larazotide Inhibition



Click to download full resolution via product page

Caption: Zonulin signaling pathway and the inhibitory action of Larazotide.

### **Preclinical and Clinical Development**

**Larazotide** has undergone extensive preclinical and clinical evaluation to assess its safety and efficacy in celiac disease.

### **Preclinical Studies**

In vitro studies using Caco-2 cell monolayers, a model of the intestinal epithelium, demonstrated that **Larazotide** could prevent the increase in permeability induced by gliadin, the primary immunogenic component of gluten.[10] Animal studies further supported these findings, showing that **Larazotide** could reduce intestinal permeability and markers of inflammation in models of celiac disease.[10]

### **Clinical Trials**

Larazotide has been evaluated in several clinical trials in adult patients with celiac disease.



This randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of **Larazotide** in 342 adults with celiac disease who had persistent symptoms despite being on a gluten-free diet for at least 12 months.[11][12] Patients were randomized to receive **Larazotide** at doses of 0.5 mg, 1 mg, or 2 mg, or a placebo, three times daily for 12 weeks.[11]

Table 1: Key Efficacy Endpoints from the Phase IIb Clinical Trial (NCT01396213)

| Endpoint                                                                        | Larazotide 0.5 mg     | Placebo               | p-value |
|---------------------------------------------------------------------------------|-----------------------|-----------------------|---------|
| Change in Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS) Score | Met primary endpoint  | -                     | 0.022   |
| Reduction in CeD PRO Symptomatic Days                                           | 26% decrease          | -                     | 0.017   |
| Increase in CeD PRO Improved Symptom Days                                       | 31% increase          | -                     | 0.034   |
| Reduction in Non-GI<br>Symptoms (Headache<br>and Tiredness)                     | Significant reduction | No significant change | 0.010   |

Data sourced from Leffler et al., 2015.[11][12]

The 0.5 mg dose of **Larazotide** met the primary endpoint, showing a statistically significant improvement in gastrointestinal symptoms compared to placebo.[11][12] Higher doses of 1 mg and 2 mg did not show a statistically significant difference from placebo.[11]

A Phase III trial was initiated to further evaluate the efficacy and safety of **Larazotide** in patients with celiac disease who had persistent symptoms despite a gluten-free diet.[13][14] However, in June 2022, the trial was discontinued.[13][15] An interim analysis concluded that a substantially larger number of patients would be needed to demonstrate a statistically



significant benefit, making the continuation of the trial unfeasible.[16] While the trial was halted, the company stated its intention to analyze the existing data to identify any potential benefits in specific subgroups or for particular symptoms.[16]

Table 2: Overview of Larazotide Clinical Trials

| Trial<br>Identifier       | Phase | Number of<br>Participants | Doses<br>Studied          | Key<br>Findings                                                                    | Status     |
|---------------------------|-------|---------------------------|---------------------------|------------------------------------------------------------------------------------|------------|
| NCT0088947<br>3           | IIb   | -                         | -                         | Dose-ranging study during a gluten challenge.                                      | Completed  |
| NCT0139621<br>3           | IIb   | 342                       | 0.5 mg, 1 mg,<br>2 mg TID | 0.5 mg dose met the primary endpoint for symptom improvement.                      | Completed  |
| NCT0356900<br>7 (CedLara) | III   | 525 (planned)             | 0.25 mg, 0.5<br>mg        | Discontinued<br>due to futility<br>based on an<br>interim<br>analysis.[13]<br>[16] | Terminated |

### **Experimental Protocols**

This section details the methodologies for key experiments used in the evaluation of **Larazotide**.

### **Ussing Chamber for Intestinal Permeability**

The Ussing chamber is an ex vivo technique used to measure the transport of ions and molecules across an epithelial tissue, providing a direct assessment of intestinal permeability.



[7][17][18]



Click to download full resolution via product page

Caption: Workflow for assessing intestinal permeability using an Ussing chamber.

• Tissue Preparation: Freshly excised intestinal tissue (e.g., from a mouse model or a human biopsy) is carefully prepared. The muscle layers may be stripped away to isolate the mucosal layer.[17]



- Mounting: The tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.[6]
- Equilibration: Both chambers are filled with an appropriate physiological buffer (e.g., Krebs buffer) and maintained at 37°C with continuous oxygenation (95% O2, 5% CO2).[7]
- Electrophysiological Measurements: Transepithelial electrical resistance (TER) and potential difference (PD) are measured using electrodes to assess tissue viability and baseline barrier function.
- Treatment: Larazotide, gliadin peptides, or a control vehicle is added to the mucosal (luminal) side of the chamber.
- Permeability Measurement: A fluorescent marker of a specific molecular size (e.g., FITC-dextran) is added to the mucosal chamber. Samples are taken from the serosal chamber at regular intervals to measure the amount of marker that has crossed the epithelial barrier.[17]
- Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of paracellular flux. Changes in TER are also analyzed to assess the integrity of the tight junctions.[6]

## Lactulose/Mannitol (L/M) Ratio Assay for Intestinal Permeability

The L/M ratio assay is a non-invasive in vivo method to assess small intestinal permeability.[3] Lactulose is a large sugar molecule that can only cross the intestinal barrier through the paracellular pathway (i.e., through the tight junctions), while mannitol is a smaller sugar that is readily absorbed through the transcellular pathway.[3]





Click to download full resolution via product page

Caption: Workflow for the Lactulose/Mannitol ratio assay.

- Patient Preparation: Patients fast overnight.[3]
- Ingestion of Sugar Probes: The patient ingests a solution containing a known amount of lactulose (e.g., 5 grams) and mannitol (e.g., 2 grams).[3]
- Urine Collection: All urine is collected over a specified period, typically 6 hours.
- Sample Analysis: The concentrations of lactulose and mannitol in the collected urine are measured using methods such as high-performance liquid chromatography (HPLC) or enzyme-linked immunosorbent assay (ELISA).[3][4]
- Ratio Calculation: The ratio of the percentage of ingested lactulose to the percentage of ingested mannitol excreted in the urine is calculated. An elevated L/M ratio indicates increased intestinal permeability.[3]



### **Zonulin ELISA**

An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of zonulin in biological samples such as serum or stool.[2][8]

- Plate Coating: Microtiter plate wells are coated with a capture antibody specific for zonulin.
   [10]
- Sample Incubation: The patient's serum or a diluted stool sample is added to the wells. If zonulin is present, it will bind to the capture antibody.[8]
- Detection Antibody: A biotinylated detection antibody that also binds to zonulin is added, forming a "sandwich" with the zonulin molecule between the capture and detection antibodies.[10]
- Enzyme Conjugate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin on the detection antibody.[2]
- Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The HRP enzyme catalyzes a reaction that produces a colored product.[2]
- Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the concentration of zonulin in the sample.
   [10]

## Celiac Disease Gastrointestinal Symptom Rating Scale (CeD-GSRS)

The CeD-GSRS is a patient-reported outcome (PRO) measure used to assess the severity of gastrointestinal symptoms in celiac disease.[19][20] It is a modified version of the Gastrointestinal Symptom Rating Scale (GSRS), focusing on the symptoms most relevant to celiac disease.[19]

 Questionnaire: Patients complete a questionnaire rating the severity of various gastrointestinal symptoms (e.g., abdominal pain, bloating, diarrhea) over a specific period, typically the past week.[21]



- Rating Scale: Symptoms are rated on a Likert scale, for example, from 1 (no discomfort) to 7 (very severe discomfort).[21]
- Scoring: The scores for individual symptoms are summed to generate a total CeD-GSRS score, with higher scores indicating more severe symptoms.[19]

### **Conclusion and Future Directions**

The discovery and development of **Larazotide** represent a significant advancement in the understanding of celiac disease pathogenesis and the potential for non-dietary therapies. By targeting the zonulin pathway and its role in regulating intestinal permeability, **Larazotide** offered a novel approach to managing this autoimmune disorder.

While the Phase III clinical trial for **Larazotide** in celiac disease was discontinued, the research has provided invaluable insights into the complexities of tight junction regulation and its role in inflammatory conditions.[13][16] The development of **Larazotide** has also spurred further investigation into other potential applications for zonulin antagonists in a variety of autoimmune and inflammatory diseases where intestinal barrier dysfunction is implicated.[11] Future research may focus on identifying patient populations who may still benefit from **Larazotide**, exploring alternative dosing regimens, or developing next-generation tight junction modulators. The journey of **Larazotide** underscores the challenges of drug development for complex autoimmune diseases and highlights the importance of continued research into the intricate mechanisms of intestinal barrier function.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Larazotide eased symptoms in phase II celiac trial | MDedge [mdedge.com]
- 2. alpco.com [alpco.com]
- 3. Techniques of Functional and Motility Test: How to Perform and Interpret Intestinal Permeability PMC [pmc.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 4. bioassaysys.com [bioassaysys.com]
- 5. Ussing Chamber Technique to Measure Intestinal Epithelial Permeability | Springer Nature Experiments [experiments.springernature.com]
- 6. Measurement of intestinal permeability in an Ussing chamber [bio-protocol.org]
- 7. The Ussing chamber system for measuring intestinal permeability in health and disease PMC [pmc.ncbi.nlm.nih.gov]
- 8. eaglebio.com [eaglebio.com]
- 9. gdx.net [gdx.net]
- 10. unibiotech.in [unibiotech.in]
- 11. Larazotide acetate for persistent symptoms of celiac disease despite a gluten-free diet: a randomized controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. celiacdiseasecenter.columbia.edu [celiacdiseasecenter.columbia.edu]
- 13. Disappointing Results End 9 Meters' Phase III Trial for Celiac Treatment BioSpace [biospace.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. beyondceliac.org [beyondceliac.org]
- 16. celiac.org [celiac.org]
- 17. researchgate.net [researchgate.net]
- 18. The Ussing chamber system for measuring intestinal permeability in health and disease PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Disease activity indices in coeliac disease: systematic review and recommendations for clinical trials | Gut [gut.bmj.com]
- 20. Gastrointestinal symptoms rating scale in coeliac disease patients on wheat starchbased gluten-free diets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rtihs.org [rtihs.org]
- To cite this document: BenchChem. [The Discovery and Development of Larazotide (AT-1001): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674505#discovery-and-development-of-larazotide-at-1001]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com